2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one
CAS No.: 109872-83-5
Cat. No.: VC20806040
Molecular Formula: C6H9F2NO
Molecular Weight: 149.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109872-83-5 |
|---|---|
| Molecular Formula | C6H9F2NO |
| Molecular Weight | 149.14 g/mol |
| IUPAC Name | 2,2-difluoro-1-pyrrolidin-1-ylethanone |
| Standard InChI | InChI=1S/C6H9F2NO/c7-5(8)6(10)9-3-1-2-4-9/h5H,1-4H2 |
| Standard InChI Key | NFRLIWVWHYQONX-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)C(F)F |
| Canonical SMILES | C1CCN(C1)C(=O)C(F)F |
Introduction
Chemical Properties and Structure
2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one possesses a well-defined structure characterized by its molecular formula and physical properties. The compound exhibits distinctive chemical behavior due to the presence of the difluorinated carbon and the amide functionality.
Basic Properties
The fundamental chemical properties of 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 109872-83-5 |
| Molecular Formula | C6H9F2NO |
| Molecular Weight | 149.14 g/mol |
| IUPAC Name | 2,2-difluoro-1-pyrrolidin-1-ylethanone |
| Physical State | Not specified in sources, likely a colorless oil or solid at room temperature |
| PubChem Compound ID | 13718529 |
The compound's structure contains a pyrrolidine ring (a five-membered nitrogen heterocycle) connected to a carbonyl group (C=O), which is further attached to a difluoromethyl group (CF2H).
Structural Representation
The chemical structure of 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one can be represented using various notations:
| Notation Type | Representation |
|---|---|
| SMILES | C1CCN(C1)C(=O)C(F)F |
| Standard InChI | InChI=1S/C6H9F2NO/c7-5(8)6(10)9-3-1-2-4-9/h5H,1-4H2 |
| Standard InChIKey | NFRLIWVWHYQONX-UHFFFAOYSA-N |
This structural information provides a clear picture of the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interactions with biological systems.
Synthesis Methods
The synthesis of 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one has been documented through various approaches, with most methods involving the reaction of pyrrolidine derivatives with difluorinated carbonyl compounds.
Traditional Synthesis Approaches
The traditional synthesis approach typically involves the reaction of pyrrolidine with difluoroacetyl halides or other difluorinated carbonyl compounds. This reaction proceeds through nucleophilic acyl substitution, where the nitrogen atom of pyrrolidine acts as a nucleophile and attacks the carbonyl carbon of the difluorinated reagent.
Advanced Synthetic Pathways
More recent synthetic approaches involve the use of catalysts and specialized reagents to achieve higher yields and purity. One documented pathway involves the bromination of 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one to form 2-bromo-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one, which can serve as an intermediate for further functionalization .
The brominated derivative (2-bromo-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one) has been synthesized with a reported yield of 36%, characterized by column chromatography purification with a Rf value of 0.40 using a petroleum ether/EtOAc (10:1) solvent system .
Catalytic Transformations
A nickel-catalyzed carbonylative cross-coupling reaction has been documented for the transformation of α,α-difluorobromoacetamides, including 2-bromo-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one. This reaction involves the use of alkylzinc reagents to obtain α,α-difluoro-β-ketoamides .
The specific reaction conditions involve:
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NiL1 catalyst (15 mol%)
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SilaCOgen as a CO source
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KF as a base
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Alkylzinc reagent (2.0 equiv)
-
MeCN as solvent
This transformation allows for the synthesis of 2,2-Difluoro-1-(pyrrolidin-1-yl)hexane-1,3-dione (2a) from 2-bromo-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one with a reported yield of 72% .
Spectroscopic Data and Characterization
Spectroscopic methods are essential for confirming the structure and purity of 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides valuable information about the chemical environment of different atoms within the molecule.
Mass Spectrometry
For 2-bromo-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) has been reported:
This excellent agreement between calculated and found mass values confirms the molecular formula and purity of the compound.
Derivatives and Related Compounds
The search results provide information about several derivatives and related compounds of 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one, illustrating the versatility of this scaffold.
Brominated Derivatives
2-Bromo-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one is a key derivative that has been synthesized and characterized. This compound serves as an important intermediate for further functionalization and has been reported to be obtained as a colorless oil with a 36% yield .
Structurally Related Compounds
Several structurally related compounds have been described in the search results:
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2-Bromo-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one: A six-membered ring analog obtained as a colorless oil with a 99% yield .
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(S)-2-Bromo-2,2-difluoro-1-(2-(methoxymethyl)pyrrolidin-1-yl)ethanone: A chiral derivative obtained as a colorless oil with a 94% yield .
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2-Bromo-2,2-difluoro-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one: A derivative containing a pyrimidine-substituted piperazine ring, obtained as a white solid with an 82% yield .
Functionalized Derivatives
The nickel-catalyzed carbonylative cross-coupling reaction allows for the functionalization of 2-bromo-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one to form 2,2-Difluoro-1-(pyrrolidin-1-yl)hexane-1,3-dione (2a). This transformation introduces a propyl ketone moiety, expanding the chemical space around the difluorinated amide scaffold .
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